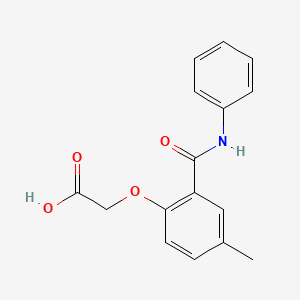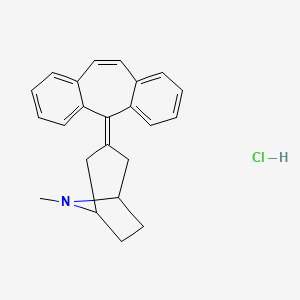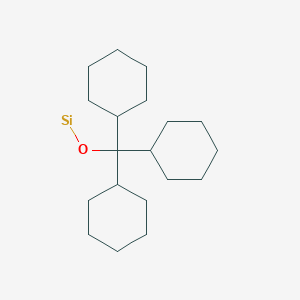
CID 22239736
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tricyclohexylmethoxy)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups attached to a silicon atom via a methoxy group. This compound is part of the broader class of silanes, which are silicon-hydrogen compounds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Tricyclohexylmethoxy)silane typically involves the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{HSi(OCH}_2\text{C}6\text{H}{11})_3 + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane.
Industrial Production Methods: In an industrial setting, the production of (Tricyclohexylmethoxy)silane can be scaled up using a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions: (Tricyclohexylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrosilanes, such as triethylsilane, are commonly used in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halosilanes or alkoxysilanes.
科学的研究の応用
(Tricyclohexylmethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
作用機序
The mechanism of action of (Tricyclohexylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules. This process is often catalyzed by transition metals, such as platinum or rhodium, which facilitate the formation of a silicon-carbon bond.
類似化合物との比較
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Comparison:
Uniqueness: (Tricyclohexylmethoxy)silane is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability.
Reactivity: Compared to trimethoxysilane, (Tricyclohexylmethoxy)silane exhibits different reactivity patterns due to the steric effects of the cyclohexyl groups.
Applications: While all these compounds are used in organic synthesis, (Tricyclohexylmethoxy)silane is particularly valuable in applications requiring bulky substituents for steric protection.
特性
分子式 |
C19H33OSi |
|---|---|
分子量 |
305.5 g/mol |
InChI |
InChI=1S/C19H33OSi/c21-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChIキー |
YXDUJKTZYNMCRO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


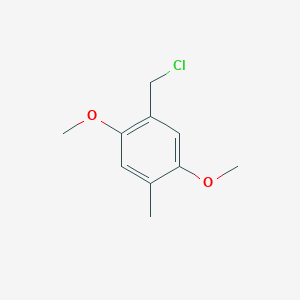
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
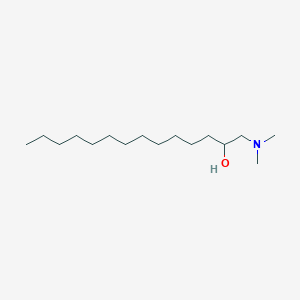


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)


